molecular formula C10H15N3O2 B1238555 N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

Cat. No.: B1238555
M. Wt: 209.24 g/mol
InChI Key: FKZUPMCBVURANR-UHFFFAOYSA-N
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Preparation Methods

Epicept NP-1 is a topical cream formulation that combines two active pharmaceutical ingredients: amitriptyline and ketamine. The preparation involves the following steps:

Chemical Reactions Analysis

Epicept NP-1 undergoes various chemical reactions due to the presence of its active ingredients:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives .

Scientific Research Applications

Epicept NP-1 has several scientific research applications, particularly in the fields of medicine and pharmacology:

Mechanism of Action

The mechanism of action of Epicept NP-1 involves the combined effects of its active ingredients, amitriptyline and ketamine:

    Amitriptyline: Amitriptyline inhibits the reuptake of noradrenaline and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

    Ketamine: Ketamine acts as an NMDA receptor antagonist, blocking the excitatory effects of glutamate on these receptors.

The combined action of these mechanisms results in effective pain relief for patients with peripheral neuropathies .

Comparison with Similar Compounds

Epicept NP-1 can be compared with other topical analgesic formulations and oral medications used for neuropathic pain management:

Epicept NP-1 is unique in its combination of amitriptyline and ketamine, providing a dual mechanism of action that targets both sodium channels and NMDA receptors .

Similar compounds include:

These comparisons highlight the uniqueness of Epicept NP-1 in providing a multifaceted approach to neuropathic pain management .

Biological Activity

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N4O2C_{11}H_{16}N_{4}O_{2}. The structure features a nitrophenyl group attached to a propane-1,3-diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The mechanisms by which this compound exerts its biological effects are still under exploration. Key hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic effects against diseases such as cancer or infections.
  • Receptor Modulation : There is potential for this compound to modulate receptor activity, impacting signaling pathways within cells. Such interactions could be crucial for developing drugs targeting receptor-mediated processes .

Case Studies and Research Findings

Several studies have examined the biological activities of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Katsani et al. (2024)Investigated arylazo sulfones for DNA interaction and anticancer properties; similar nitrophenyl compounds showed promise in inhibiting tumor growth .
Verma et al. (2024)Reported on various indole derivatives with significant anti-proliferative activity; highlighted the importance of structural modifications in enhancing bioactivity .
PubChem DatabaseCompiled data on the compound's chemical properties and potential biological activities; noted its relevance in drug discovery contexts .

Properties

Key on ui mechanism of action

The mechanism(s) of action are unclear for Epicept. Both ketamine and amitriptyline inhibit N-methyl-D-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant Na+ currents in nociceptors by blocking Na+ channels. In producing antihyperalgesia with pretreatment, but not posttreatment, regimens, ketamine and amitriptyline resemble the profile of a µ-opioid receptor agonist. In addition to the above effects, amitriptyline also inhibits noradrenaline, 5-HT, and adenosine uptake; inter-acts with opioid mechanisms; blocks Ca2+ channels; and blocks cholinergic, histamine H1, 5-HT2, and {alpha}-adrenergic receptors. Accordingly there are many possible mechanisms at work.

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C10H15N3O2/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15/h3-4,7,12H,2,5-6,11H2,1H3

InChI Key

FKZUPMCBVURANR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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